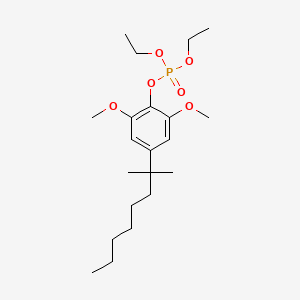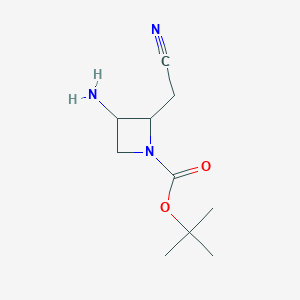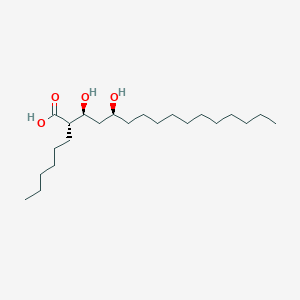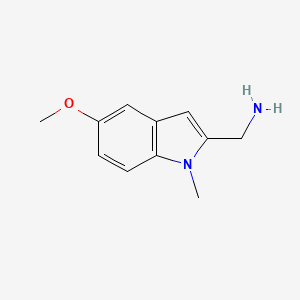
C-(5-Methoxy-1-methyl-1H-indol-2-yl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole nucleus . The specific steps include:
- Starting with a suitable precursor, such as a phenylhydrazine derivative.
- Reacting the precursor with an aldehyde or ketone to form a hydrazone.
- Cyclizing the hydrazone under acidic conditions to yield the indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalized π-electrons.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Methoxy-1-methyl-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxy-2-methyl-3-indoleacetic acid: A related compound with similar structural features.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Uniqueness
(5-Methoxy-1-methyl-1H-indol-2-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. Its methoxy and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
130445-56-6 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(5-methoxy-1-methylindol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-9(7-12)5-8-6-10(14-2)3-4-11(8)13/h3-6H,7,12H2,1-2H3 |
Clave InChI |
ULZISDNETJRHEW-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)OC)C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)

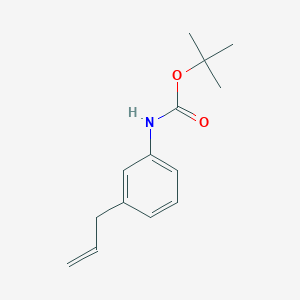


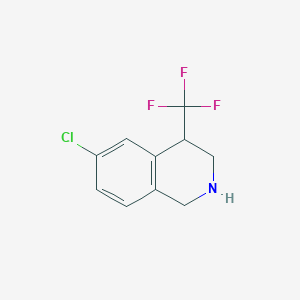

![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
